molecular formula C8H7N B1282388 2-(Prop-1-yn-1-yl)pyridine CAS No. 40925-52-8

2-(Prop-1-yn-1-yl)pyridine

Cat. No.: B1282388
CAS No.: 40925-52-8
M. Wt: 117.15 g/mol
InChI Key: YHEGACSTMZIQJY-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)pyridine (CAS 40925-52-8) is a valuable chemical scaffold in medicinal and organic chemistry, integrating both pyridine and alkyne functional groups. The pyridine ring is a ubiquitous privilege structure in drug discovery, featured in numerous FDA-approved therapeutics due to its ability to improve water solubility and metabolic stability . Its derivatives demonstrate a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant effects . The incorporation of a terminal alkyne, such as the propynyl group, is a strategic approach in molecular design, as alkyne fragments are known to significantly enhance bioactivity and are present in compounds with antibacterial, antifungal, and anticancer properties . This compound serves as a key synthetic intermediate. For instance, pyridine-based compounds bearing a propynyl moiety can be further functionalized using click chemistry to create novel triazole-linked derivatives for pharmaceutical screening . Recent research highlights the application of similar propynyl-substituted pyridines in developing high-affinity ligands for sigma receptors (σ1R), which are promising targets for treating neurological disorders such as neuropathic pain, Alzheimer's disease, and depression . The molecular structure, characterized by the formula C8H7N and an average mass of 117.15 g/mol , provides a versatile platform for constructing more complex, polyfunctionalized molecules aimed at multi-target-directed ligand (MTDL) strategies . This reagent is intended for use as a building block in organic synthesis and drug discovery research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGACSTMZIQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523548
Record name 2-(Prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-52-8
Record name 2-(Prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Pyridine and Its Precursors/derivatives

Direct Synthetic Routes to 2-(Prop-1-yn-1-yl)pyridine

The primary and most efficient method for the direct synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established, palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org

In a typical synthesis of this compound, a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-iodopyridine (B156620), is coupled with propyne (B1212725). The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) cocatalyst (typically copper(I) iodide), and an amine base, which may also serve as the solvent. organic-chemistry.org The catalytic cycle involves the oxidative addition of the 2-halopyridine to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from propyne and the copper(I) salt) and subsequent reductive elimination to yield the final product. While this method is broadly applicable, some research has indicated that under certain specific conditions, substrates like 2-iodopyridine may fail to undergo the Sonogashira coupling step efficiently.

Table 1: Generalized Sonogashira Synthesis of this compound

Reactant 1Reactant 2Catalyst SystemBaseSolvent
2-Halopyridine (e.g., 2-Bromopyridine)PropynePalladium complex (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) Iodide (CuI)Amine (e.g., Triethylamine (B128534), Diisopropylamine)Amine or other organic solvent (e.g., THF, DMF)

Synthesis of N-(Prop-2-yn-1-yl)pyridine-2-amines as Key Intermediates

N-(Prop-2-yn-1-yl)pyridine-2-amines are crucial intermediates in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines. These intermediates are structurally isomeric to this compound, featuring a propargyl group attached to the exocyclic amino nitrogen rather than directly to the pyridine (B92270) ring at the C2 position.

The most common approach to synthesizing N-(prop-2-yn-1-yl)pyridine-2-amines begins with readily available 2-aminopyridines. These starting materials can be substituted at various positions on the pyridine ring, allowing for the generation of a diverse library of intermediates. The core transformation involves the formation of a bond between the nitrogen of the amino group and the propargyl moiety.

The key strategy for the synthesis of N-(prop-2-yn-1-yl)pyridine-2-amines is the direct N-alkylation of a 2-aminopyridine (B139424) with a propargyl halide, most commonly propargyl bromide. semanticscholar.org This reaction is typically performed in the presence of a base to deprotonate the aminopyridine, thereby increasing its nucleophilicity. The reaction of 2-aminopyridine with propargyl bromide leads to the formation of the corresponding N-propargylic pyridinium (B92312) bromide, which can then be used in subsequent reactions. semanticscholar.org In some cases, the reaction is carried out using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). semanticscholar.org

Table 2: Synthesis of N-(Prop-2-yn-1-yl)pyridine-2-amine

Starting MaterialReagentBaseSolventTypical Product
2-AminopyridinePropargyl BromidePotassium Carbonate (K₂CO₃) or other suitable baseDimethylformamide (DMF) or AcetonitrileN-(Prop-2-yn-1-yl)pyridine-2-amine

Preparation of Related Propynyl-Substituted Pyridines and Pyridine Derivatives

The fundamental synthetic strategies used for this compound can be extended to prepare a variety of related structures with different substitution patterns on the pyridine ring or modifications to the alkyne chain.

While detailed synthetic procedures are not extensively published in peer-reviewed literature, the compound 2-bromo-5-(prop-2-yn-1-yl)pyridine is commercially available, indicating established synthetic routes exist. bldpharm.com A plausible synthetic pathway can be inferred from standard organic transformations. One likely approach involves the N-alkylation of 2-amino-5-bromopyridine (B118841) with propargyl bromide. The starting material, 2-amino-5-bromopyridine, can be prepared by the bromination of 2-aminopyridine. google.com The subsequent alkylation would follow the general procedure outlined in section 2.2.2.

Table 3: Proposed Synthesis of 2-Bromo-5-(prop-2-yn-1-yl)pyridine

Starting MaterialReagentBaseSolventProduct
2-Amino-5-bromopyridinePropargyl BromidePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)2-Bromo-5-(prop-2-yn-1-ylamino)pyridine

Note: The product of this specific reaction is 2-bromo-5-(prop-2-yn-1-ylamino)pyridine, an isomer of the target compound where the propargyl group is on the nitrogen. Synthesis of the title compound, 2-bromo-5-(prop-2-yn-1-yl)pyridine, would likely involve a different strategy, such as a Sonogashira coupling on a di-halogenated pyridine.

The synthesis of 2-methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine (B13773983) can be achieved via a Sonogashira coupling reaction. This approach is analogous to the direct synthesis of this compound. The required starting materials are a 2-halo-6-methylpyridine, such as 2-bromo-6-methylpyridine, and the terminal alkyne, phenyl propargyl ether (3-phenoxyprop-1-yne). The synthesis of a similar structure, (2-(3-phenoxyprop-1-yn-1-yl)phenyl)(phenyl)methanone, has been reported, demonstrating the viability of coupling the 3-phenoxyprop-1-yne moiety to an aromatic ring. acs.org The reaction would be catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base. acs.org

Table 4: Proposed Sonogashira Synthesis of 2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine

Reactant 1Reactant 2Catalyst SystemBaseSolvent
2-Bromo-6-methylpyridinePhenyl propargyl etherPalladium complex (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) Iodide (CuI)Amine (e.g., Triethylamine)Organic solvent (e.g., THF, DMF)

Synthesis of N-Methyl-N-(3-(6-methylpyridin-2-yl)prop-2-yn-1-yl)aniline

The synthesis of N-Methyl-N-(3-(6-methylpyridin-2-yl)prop-2-yn-1-yl)aniline has been described as a specific derivative within broader research into 2-alkynylpyridine compounds. One documented method involves the reaction of a precursor compound, likely a halogenated or activated 6-methyl-2-alkynylpyridine, with N-methylaniline. gu.se In a reported procedure, the starting material was dissolved in triethylamine (TEA), and N-methylaniline was added to the solution. gu.se The reaction mixture was stirred at room temperature for 21 hours. Following the reaction period, the mixture was concentrated, and the resulting crude material was purified using reverse-phase chromatography to yield the final product, N-Methyl-N-(3-(6-methylpyridin-2-yl)prop-2-yn-1-yl)aniline. gu.se This synthesis is part of investigations into the structure-activity relationships of 2-alkynylpyridine derivatives as potential modulators of biological targets. gu.se

Methods for Propargyl Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives containing a propargyl group is a significant area of research due to the utility of these structures as synthetic intermediates. Various methodologies have been developed, often employing multicomponent reactions to construct the pyrrolidine ring efficiently.

One approach involves a one-pot, three-component cascade reaction utilizing azomethine ylides generated from an amino acid, an aldehyde, and a dipolarophile. For instance, the reaction between (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin, and phenylalanine proceeds via a 1,3-dipolar cycloaddition to form complex pyrrolidine-containing structures. tandfonline.com

Another strategy is the KA2 coupling reaction, a one-pot process involving a ketone, an amine, and an alkyne to form propargylamines, which can then be further elaborated into pyrrolidine rings. tandfonline.com An environmentally friendly version of this reaction utilizes a copper-aluminum mixed oxide nanocomposite catalyst for the synthesis of 2-alkynyl pyrrolidines. tandfonline.com

Glycine-based [3+2] cycloaddition reactions represent another versatile method. mdpi.com This process can be used to create pyrrolidine-containing polycyclic compounds. A typical sequence involves the N-propargylation of a suitable amine precursor with propargyl bromide, followed by deprotection and oxidation to form an aldehyde. mdpi.com The subsequent intramolecular [3+2] cycloaddition of this aldehyde with glycine (B1666218) generates the core pyrrolidine structure. mdpi.com

Microwave-assisted synthesis has also been applied to the formation of pyrrolidine derivatives. A reaction between aromatic aldehydes, a glycine ester, and maleimides under microwave heating can generate an intermediate that, upon treatment with a dipolarophile like an alkyne, undergoes intramolecular cycloaddition to yield the desired pyrrolidine hybrids. tandfonline.com

Method Reactants Catalyst/Conditions Product Type Reference
KA2 CouplingKetone, Amine, AlkyneCopper-aluminum mixed oxide2-Alkynyl pyrrolidines tandfonline.com
Glycine-based [3+2] CycloadditionN-propargylated precursor, GlycineBase, Oxidation, HeatPolycyclic pyrrolidines mdpi.com
Azomethine Ylide CycloadditionAldehyde, Isatin, PhenylalanineBaseSpiro-pyrrolidine derivatives tandfonline.com
Microwave-Assisted CycloadditionAromatic aldehyde, Glycine ester, MaleimideMicrowave, TFAPyrrolidine hybrids tandfonline.com

Catalytic Systems in Alkynylpyridine Synthesis

The synthesis of alkynylpyridines, including this compound, heavily relies on catalytic systems that facilitate the formation of the crucial carbon-carbon bond between the pyridine ring and the alkyne moiety. Transition metals, particularly palladium, copper, and to a lesser extent platinum, are central to these transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most effective and widely used methods for constructing C(sp2)-C(sp) bonds, which is the key step in synthesizing 2-alkynylpyridines. These reactions offer high efficiency and functional group tolerance.

Palladium-Catalyzed Approaches (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a cornerstone of alkynylpyridine synthesis, involving the coupling of a terminal alkyne with an aryl or vinyl halide. scirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.orgmdpi.com

The reaction has been optimized for various pyridine substrates. For example, a highly efficient method for the synthesis of 2-amino-3-alkynylpyridines involves the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org Optimized conditions for this transformation were found to be Pd(CF3COO)2 as the palladium source, PPh3 as the ligand, and CuI as the co-catalyst in DMF at 100°C. scirp.org This protocol has been successfully applied to a broad range of terminal alkynes, affording the desired products in excellent yields. scirp.org

The Sonogashira reaction's versatility is further demonstrated in the convergent synthesis of complex molecules. For instance, it was employed in the synthesis of Rezatapopt (PC14586), where a 2-iodo indole (B1671886) was coupled with an alkyne derivative using Pd(PPh3)4 and CuI in the presence of an amine base. acs.org The reaction is also used to create ynones through carbonylative Sonogashira coupling, which can serve as precursors for various heterocycles. nih.gov

Catalyst System Substrates Base/Solvent Key Features Reference
Pd(CF3COO)2 / PPh3 / CuI2-Amino-3-bromopyridine, Terminal alkynesAmine / DMFHigh efficiency for 2-amino-3-alkynylpyridines scirp.org
Pd(PPh3)4 / CuI2-Iodo indole, Terminal alkynei-Pr2NH / DMSOConvergent synthesis of complex drug candidates acs.org
Pd-C3 (NHC-pyridine complex)Aryl iodides, Terminal alkynesPyridineHigh activity in carbonylative Sonogashira coupling nih.gov
PdCl2 / CuIVinylic tellurium dichlorides, prop-2-yn-1-olAmine / SolventSynthesis of 2-alkynyl substituted heteroaromatics mdpi.com
Copper-Catalyzed Reactions

Copper catalysts are not only used as co-catalysts in Sonogashira reactions but also play a primary role in various synthetic strategies for C-C and C-N bond formation. mdpi.comnih.gov Copper-catalyzed multicomponent reactions are particularly valuable for the efficient construction of complex heterocyclic motifs. nih.gov

For instance, copper(I) iodide has been shown to be a suitable catalyst for extending the synthesis of N-acyl amidines to N-benzoyl amidine derivatives from aryl dioxazolones. acs.org While not a direct synthesis of alkynylpyridines, this demonstrates copper's utility in forming key nitrogen-containing functionalities under mild conditions. acs.org Copper(I) has also been used to catalyze the cycloaddition of azides with alkynes (click chemistry), a powerful tool for linking molecular fragments. pcbiochemres.com

In the context of pyridine synthesis, a copper-mediated cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoyl ethers provides a modular method for preparing highly substituted pyridines. organic-chemistry.org Furthermore, copper(I)-catalyzed oxidative C-N bond cross-coupling reactions have been developed for constructing imidazole-containing nitrogen bridgehead heterocycles, such as imidazo[1,2-a]pyridines, from N-heteroaryl enaminones. researchgate.net This reaction proceeds in the open air without the need for a specific ligand or base. researchgate.net

Platinum-Catalyzed Processes

While less common than palladium or copper for the direct synthesis of alkynylpyridines via cross-coupling, platinum catalysts are employed in unique transformations of alkynyl-containing molecules. Cationic platinum catalysts, in particular, can activate alkyne moieties towards nucleophilic attack. jst.go.jp

One notable application is the platinum-catalyzed migration of propargylic esters to form α-acyloxyketone derivatives. jst.go.jp The proposed mechanism involves the coordination of the cationic platinum catalyst to the alkyne, followed by an intramolecular nucleophilic addition of the ester. jst.go.jp While this specific reaction converts an alkyne, it highlights the unique reactivity modes accessible with platinum. In some cases, platinum catalysts have been tested for cyclization reactions of propargylamines but were found to be ineffective, with gold catalysts showing superior performance. mdpi.com Platinum catalysts are also known to be effective in the hydrogenation of alkenes and in hydrosilylation reactions. thieme-connect.de Research has also been conducted into platinum-catalyzed 1,2-diboration of dienes, which creates versatile allylboronate reagents. core.ac.uk

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to construct pyridine rings from simpler acyclic precursors. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or tandem manner, driven by the presence of a base.

One notable approach is the Bohlmann-Rahtz pyridine synthesis, which facilitates the creation of polysubstituted pyridines. A modified, one-pot version of this reaction involves the three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) without requiring an additional acid catalyst. core.ac.uk The reaction proceeds through a tandem Michael addition-heterocyclization mechanism with excellent control over regiochemistry, affording a diverse library of pyridine derivatives in good yields. core.ac.uk

Another effective base-catalyzed strategy involves the condensation of α,β-unsaturated aldehydes with primary amines, such as propargylamine. nih.gov In a metal-free approach, a simple and inexpensive base like sodium bicarbonate (NaHCO₃) can catalyze the reaction between α,β-unsaturated aldehydes and propargylamine. nih.gov This process is believed to proceed via the formation of an imine, followed by a concomitant cyclization involving an allenyl intermediate, yielding highly substituted pyridines with water as the only byproduct. nih.gov These condensation methods are fundamental for building the pyridine scaffold itself, which can then be further functionalized or constructed with the alkyne moiety already incorporated in one of the precursors.

Table 1: Examples of Base-Catalyzed Condensation Reactions for Pyridine Synthesis

Reaction Type Substrates Catalyst/Base Key Features Product Class
Three-Component Cyclocondensation 1,3-Dicarbonyl Compound, Alkynone, Ammonia None (Base inherent in Ammonia) One-pot tandem Michael addition-heterocyclization; High regioselectivity. core.ac.uk Polysubstituted Pyridines
Imine Formation and Cyclization α,β-Unsaturated Aldehydes, Propargylamine Sodium Bicarbonate (NaHCO₃) Metal-free and mild conditions; proceeds via an allenyl intermediate. nih.gov Substituted Pyridines
Intramolecular Cyclization 2-Homopropargylpyridines with α-carbonyl function Base-catalyzed A simple method for producing C1,C3-substituted indolizines. rsc.org Indolizine (B1195054) Derivatives

Phase Transfer Catalysis in Alkylation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for reacting substances located in different immiscible phases, typically an aqueous phase and an organic phase. wiley-vch.decrdeepjournal.org This methodology is particularly valuable for alkylation reactions, including propargylation, where an anionic nucleophile residing in the aqueous phase needs to react with an organic-soluble electrophile. crdeepjournal.org The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction by transporting the anion from the aqueous layer into the organic layer. wiley-vch.dewikipedia.org

In the context of synthesizing this compound precursors or derivatives, PTC is effectively used for the alkylation of N-heterocycles or other acidic methylene (B1212753) compounds with propargyl halides. clockss.orgnih.gov For instance, the alkylation of hydantoins with propargyl bromide has been achieved with high efficiency using a catalytic amount of TBAB in a biphasic system of toluene (B28343) and aqueous potassium hydroxide (B78521) (KOH). nih.gov The catalyst forms a lipophilic ion pair with the hydantoin (B18101) anion, enabling its transfer into the organic phase where it can react with the propargyl halide. wiley-vch.denih.gov

The choice of base can be critical; stronger bases like KOH are often used to generate the required nucleophile. clockss.org The PTC approach offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and simplified workup procedures, making it an attractive method for industrial and laboratory-scale synthesis. crdeepjournal.org It has been successfully applied to the propargylation of various heterocyclic systems, demonstrating its versatility in creating precursors for more complex molecules. researchgate.netchemistryviews.org

Table 2: Applications of Phase Transfer Catalysis in Propargylation Reactions

Substrate Electrophile Catalyst Base Solvent System Product Type
Azoles (e.g., Pyrazole, Imidazole) Propargyl Bromide Tetrabutylammonium Bromide (TBAB) KOH (strong) or K₂CO₃ (mild) Dichloromethane (for extraction) N-Propargylazoles. clockss.org
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Propargyl Bromide Tetrabutylammonium Bromide (TBAB) Potassium Carbonate (K₂CO₃) Solid-Liquid PTC O- and N-propargyl derivatives. researchgate.net
Hydantoins Propargyl Halides Tetrabutylammonium Bromide (TBAB) 50% w/w aq. KOH Toluene / Water C5-Propargylated Hydantoins. nih.gov
4-Substituted Pyrazolones Propargyl Bromide Chiral Cinchona Alkaloid Derivative Potassium Fluoride (KF) PhCF₃ Enantioselective C-Alkylated Pyrazolones. chemistryviews.org

Reactivity and Transformational Chemistry of 2 Prop 1 Yn 1 Yl Pyridine and Its Analogs

Cross-Coupling Reactions

2-(Prop-1-yn-1-yl)pyridine can participate in cross-coupling reactions, primarily through the activation of C–H bonds on the pyridine (B92270) ring. rsc.org Transition-metal-catalyzed C–H activation has emerged as a powerful tool for forming carbon-carbon bonds directly from ubiquitous C–H bonds. nih.govmdpi.com

For 2-substituted pyridines, C–H activation often occurs at the C6 position, though regioselectivity can be influenced by the catalyst and directing groups. acs.org Palladium-catalyzed C–H arylation, for example, could couple this compound with an aryl halide to introduce an aryl group onto the pyridine ring. A common strategy to enhance reactivity and control regioselectivity involves the temporary oxidation of the pyridine nitrogen to an N-oxide, which acts as a directing group for ortho-C-H metallation. beilstein-journals.org A challenge in the cross-coupling of 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the metal catalyst, which can sometimes inhibit catalytic activity. csic.es

Suzuki-Miyaura Coupling (if applicable to derivatives)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While direct coupling at the alkyne of this compound is not a standard Suzuki reaction, derivatives of this scaffold, particularly halogenated pyridines, are extensively used as coupling partners. The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide or triflate.

Research has demonstrated efficient Suzuki-Miyaura coupling methods for 2-pyridyl nucleophiles, which are often challenging substrates. nih.gov This methodology is crucial for synthesizing complex molecules where a pyridine moiety is linked to another aryl or vinyl group. For instance, derivatives of imidazo[1,2-a]pyridines, which can be synthesized from alkyne-substituted pyridines, undergo regioselective Suzuki-Miyaura reactions. researchgate.net Studies on 7,8-dihalogenated imidazo[1,2-a]pyridines show that coupling can be directed to specific positions, such as the 7-position, by carefully selecting the reaction conditions. researchgate.net

A modular approach to building teraryl-based α-helix mimetics relies on the Suzuki coupling of pyridine boronic acid building blocks. semanticscholar.org This strategy involves connecting two different pyridine boronic acid building blocks to a central core fragment, showcasing the reaction's utility in creating complex, multi-component structures. semanticscholar.org Furthermore, the synthesis of novel bichalcones has been achieved through a Suzuki-Miyaura reaction between a boronated chalcone (B49325) and a brominated chalcone, a strategy that could be adapted for pyridine-containing analogs. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives

Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Yield Reference
7-Chloro-8-iodoimidazo[1,2-a]pyridine Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O Variable researchgate.net
3,5-Dibromopyridine derivative Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene (B28343)/H₂O High semanticscholar.org
Brominated Chalcone Boronated Chalcone Pd(PPh₃)₄ NaOH Dioxane/H₂O 48% mdpi.com

Buchwald-Hartwig Amination (if applicable to derivatives)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly relevant for functionalizing halogenated pyridine derivatives, which can be prepared from or are analogs of this compound. The amination allows for the introduction of a wide range of amine nucleophiles onto the pyridine ring.

Derivatives of imidazo[1,2-a]pyridine (B132010), a key heterocyclic system accessible from pyridine-alkyne precursors, are suitable substrates for Buchwald-Hartwig amination. researchgate.netresearchgate.net For example, 7,8-dihalogenated imidazo[1,2-a]pyridines can be selectively aminated. researchgate.net This transformation is crucial for synthesizing libraries of compounds with potential biological activity, as the introduction of an amino group can significantly alter a molecule's properties. researchgate.netrsc.org

The reaction conditions typically involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high efficiency and broad substrate scope. Ligands like Xantphos have proven effective in the amination of challenging heterocyclic substrates. rsc.org

Table 2: Representative Buchwald-Hartwig Amination Conditions for Pyridine Derivatives

Substrate Amine Catalyst/Ligand Base Solvent Temperature Reference
7-Chloro-8-iodoimidazo[1,2-a]pyridine Secondary Amine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 110 °C researchgate.net
2,6-Dichloropyridine derivative Amide Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 110 °C rsc.org
2-Halo imidazo[4,5-b]pyridines Pyridone Pd(OAc)₂ / Xantphos - - - researchgate.net

Heck Coupling (if applicable to derivatives)

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org Halogenated pyridine derivatives serve as effective substrates in this reaction, allowing for the introduction of alkenyl groups, which can then be further manipulated.

The reaction provides excellent stereoselectivity, typically yielding the trans isomer. organic-chemistry.org While direct application on this compound is not the primary use, its halogenated derivatives are common coupling partners. The Heck reaction has been catalyzed by various palladium systems, including phosphine-free catalysts like trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, which have shown high activity and stability. organic-chemistry.org This highlights the ongoing development of more robust and economical catalytic systems for this transformation.

The versatility of the Heck reaction allows for the vinylation of a broad range of aryl and heteroaryl halides, making it a key tool in the synthesis of complex organic molecules and materials. organic-chemistry.orgmdpi-res.com

Table 3: Catalyst Systems for Heck Coupling of Aryl Halides

Catalyst System Substrate Type Key Features Reference
Pd(quinoline-8-carboxylate)₂ Aryl Halides Low-priced, phosphine-free organic-chemistry.org
Pd/Phosphine-Imidazolium Salt Aryl Bromides Highly efficient organic-chemistry.org
Pd(L-proline)₂ Complex Aryl Halides Performed in water under microwave irradiation organic-chemistry.org

Negishi Coupling (if applicable to derivatives)

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is noted for its high yields, mild reaction conditions, and excellent functional group tolerance, including alkynes. orgsyn.org

This coupling method is particularly powerful for the synthesis of bipyridines and other pyridine-containing heterocycles. orgsyn.orgorgsyn.org Pyridylzinc halides can be coupled with various halogen-substituted heterocycles. orgsyn.org A notable advantage is the chemoselectivity observed; for instance, in dihalo-substituted pyridines, coupling can be directed to the more reactive halide position. orgsyn.org

A one-pot Negishi coupling protocol has been developed where organozinc reagents are generated in situ from organic iodides, including heteroaryl iodides like pyridine derivatives, and then coupled with aryl chlorides, bromides, and triflates. organic-chemistry.org This procedure simplifies the process by avoiding the isolation of sensitive organozinc intermediates. organic-chemistry.org

Table 4: Features of Negishi Coupling for Pyridine Synthesis

Feature Description Reference
Substrates Pyridyl zinc halides couple with pyridyl halides or triflates. orgsyn.orgorgsyn.org
Catalyst Typically Pd(0) with a phosphine ligand, e.g., Pd(PPh₃)₄. orgsyn.org
Functional Group Tolerance High tolerance, including alkynes, esters, and nitriles. orgsyn.orgorganic-chemistry.org
Selectivity High regioselectivity can be achieved with dihalo-pyridines. orgsyn.orgorgsyn.org
One-Pot Procedure In situ generation of zinc reagents simplifies handling. organic-chemistry.org

Other Advanced Synthetic Transformations

Beyond traditional cross-coupling reactions, analogs of this compound are key intermediates in other advanced synthetic transformations that lead to valuable heterocyclic structures.

Sandmeyer Reaction for Halomethylene Bicyclic Pyridones

A noteworthy transformation involves the Sandmeyer reaction of N-(prop-2-yn-1-ylamino)pyridines, which are structural isomers and key analogs of this compound. This reaction provides an efficient and stereospecific method for synthesizing (E)-exo-halomethylene bicyclic pyridones that incorporate the imidazo[1,2-a]pyridine heterocyclic system. rsc.orgresearchgate.net The process is mild and practical, starting from readily available N-(prop-2-yn-1-yl)pyridin-2-amines. rsc.org This transformation demonstrates a creative use of a classical reaction to build complex, fused heterocyclic scaffolds from simple pyridine-alkyne precursors. rsc.orgscience.govscience.gov

Strategies for Pyridine-Fused Small Molecule Boronic Ester Building Blocks

The synthesis of pyridine-fused boronic ester building blocks is of significant interest for their application in subsequent cross-coupling reactions, particularly Suzuki-Miyaura coupling. whiterose.ac.ukarkat-usa.org One effective strategy employs a diboration-electrocyclization sequence to access a variety of these building blocks. whiterose.ac.uk This method is amenable to high-throughput synthesis, facilitating the rapid generation of compound libraries for drug discovery. whiterose.ac.uk

Several general methods exist for synthesizing pyridinylboronic acids and their esters:

Halogen-metal exchange of halopyridines followed by borylation. arkat-usa.org

Directed ortho-metallation (DoM) followed by borylation. arkat-usa.org

Palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents (Miyaura borylation). semanticscholar.orgarkat-usa.org

Iridium or rhodium-catalyzed C-H borylation . arkat-usa.org

[4+2] cycloaddition reactions . arkat-usa.org

These strategies provide a versatile toolkit for creating a wide array of functionalized pyridine boronic esters, which are essential precursors for the synthesis of complex biaryl and heteroaryl compounds. semanticscholar.org

Regioselective Transformations

The strategic placement of the pyridine ring and the propargyl group in this compound and its analogs makes them valuable precursors for a variety of regioselective transformations. The inherent electronic properties and coordination ability of the pyridine nitrogen, coupled with the reactivity of the alkyne, allow for precise control over the formation of specific isomers in chemical reactions. Researchers have exploited these features to develop synthetic routes to complex heterocyclic and aromatic systems. Key regioselective transformations include metal-catalyzed cycloadditions, annulations, and cycloisomerizations.

One of the most powerful methods for constructing substituted pyridine rings is the [2+2+2] cycloaddition reaction. iitrpr.ac.in This transformation involves the assembly of three unsaturated components, such as two alkyne molecules and a nitrile. In the context of 2-alkynylpyridines, these compounds can act as one of the alkyne partners. The regioselectivity of these cycloadditions, which dictates the substitution pattern on the newly formed ring, can often be controlled by the choice of catalyst and the electronic or steric nature of the substituents. clockss.org For instance, iron and cobalt complexes have been effectively used to catalyze the cycloaddition of alkynes and nitriles to produce substituted bipyridines. clockss.org The regiochemical outcome, yielding 2,2'- or 2,3'-bipyridines, can be influenced by factors such as the catalyst ligand system. clockss.org Iron-catalyzed [2+2+2] cycloadditions of terminal alkynes with cyanamides have been shown to be highly regioselective, exclusively forming 4,6-disubstituted 2-aminopyridines. acs.org Similarly, ruthenium catalysts have been employed in the chemo- and regio-selective [2+2+2] cycloaddition of dipropargyl amines with terminal alkynes. rsc.org

Another significant regioselective transformation is the Larock indole (B1671886) annulation. The reaction of 2-alkynylpyridines with ortho-iodoanilines under palladium catalysis provides a direct route to 3-substituted-2-(pyridin-2-yl)indoles. The regioselectivity of this annulation is a critical aspect, and studies have shown that steric factors on the alkyne substrate can significantly influence which regioisomer is preferentially formed. researchgate.net For example, using alkylphenylacetylenes, large alkyl groups direct the reaction to yield 2-alkyl-3-phenylindole products, whereas smaller alkyl groups favor the formation of 3-alkyl-2-phenylindole isomers. researchgate.net

Intramolecular cyclization reactions of this compound analogs also proceed with high regioselectivity. A notable example is the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.netrsc.org This reaction regioselectively affords 3-methylimidazo[1,2-a]pyridines in good yields. rsc.org The transformation proceeds under mild conditions, with silver triflate (AgOTf) being a particularly effective catalyst. rsc.org This method provides a practical route to a privileged heterocyclic scaffold found in many biologically active compounds. researchgate.netsci-hub.se

The following tables summarize key research findings on the regioselective transformations involving this compound and its analogs.

Table 1: Regioselective [2+2+2] Cycloaddition Reactions

Reactant 1 Reactant 2 Catalyst System Product(s) Key Finding Reference(s)
5-Hexynenitrile derivative 2-Alkynylpyridine Iron complex Mixture of 2,2'- and 2,3'-bipyridines Regioselectivity may be controlled electronically and sterically. clockss.org
6-Heptynenitrile derivative 2-(2-Trimethylsilylethynyl)pyridine derivative CpCo(CO)₂ Mixture of 2,2'- and 2,3'-bipyridines Addition of PPh₃ can alter the regioselectivity. clockss.org
6-(2-Pyridyl)-1,6-diynes Nitriles dppe/CoCl₂·6H₂O/Zn 2,2'-Bipyridines Exclusive formation of the 2,2'-bipyridine (B1663995) isomer was demonstrated. clockss.org
Terminal Alkynes Cyanamides Iron-PDAI complex 4,6-Disubstituted 2-aminopyridines The reaction is highly chemo- and regioselective, forming only one regioisomer. acs.org

Table 2: Regioselective Annulation and Cycloisomerization Reactions

Substrate Reagent(s) Catalyst Product Transformation Type Key Finding Reference(s)
2-Alkynylpyridines (e.g., Alkylphenylacetylenes) o-Iodoanilines Pd(OAc)₂ 2-Alkyl-3-phenylindoles or 3-Alkyl-2-phenylindoles Larock Indole Annulation Steric size of the alkyne's alkyl group controls the regioselectivity. researchgate.net
N-(Prop-2-yn-1-yl)pyridin-2-amines --- AgOTf 3-Methylimidazo[1,2-a]pyridines Intramolecular Cycloisomerization Excellent regioselectivity for the 3-methyl isomer is observed. researchgate.netrsc.org

Table 3: Table of Compounds

Compound Name
This compound
2,2'-Bipyridine
2,3'-Bipyridine
2-Aminopyridine (B139424)
3-Methylimidazo[1,2-a]pyridine
Silver triflate
Palladium(II) acetate
o-Iodoaniline
Cyanamide
Hex-1-yne

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Prop-1-yn-1-yl)pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the propargyl group. The aromatic region of the spectrum typically displays complex multiplets for the four pyridine protons, arising from their spin-spin coupling interactions. The proton in the 6-position of the pyridine ring is expected to resonate at the lowest field due to its proximity to the electronegative nitrogen atom. The protons at positions 3, 4, and 5 will appear at higher fields, with their exact chemical shifts and multiplicities determined by their ortho, meta, and para coupling relationships.

The propargyl group gives rise to a characteristic singlet for the methyl protons (–CH₃) at the terminus of the alkyne. This signal is typically observed in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-6~8.5Doublet of doublets (dd)ortho, meta
Pyridine H-4~7.7Triplet of doublets (td)ortho, meta
Pyridine H-3~7.4Doublet (d)ortho
Pyridine H-5~7.2Triplet (t)ortho
Methyl (CH₃)~2.1Singlet (s)-

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, with its C₈H₇N molecular formula, eight distinct carbon signals are expected. nih.gov The carbons of the pyridine ring resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbon atom at position 2, being directly attached to the nitrogen and the alkyne group, will have a characteristic chemical shift. The quaternary carbons of the alkyne group (C≡C) also exhibit distinct resonances, typically in the mid-field region of the spectrum. The methyl carbon of the propargyl group will appear at a significantly higher field. spectrabase.com

Table 2: ¹³C-NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Pyridine C-2~143
Pyridine C-6~150
Pyridine C-4~136
Pyridine C-5~122
Pyridine C-3~127
Alkyne C-1'~90
Alkyne C-2'~78
Methyl C-3'~4

Source: SpectraBase. spectrabase.com The assignments are based on typical chemical shifts for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyridine ring and the propargyl substituent. For example, correlations would be expected between the methyl protons and the two alkyne carbons, as well as between the pyridine H-3 proton and the C-2 and C-4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. In the case of this compound, NOESY could show a correlation between the pyridine H-3 proton and the methyl protons of the propargyl group, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar compounds. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Given the molecular formula C₈H₇N, the exact mass is 117.0578 g/mol . nih.gov Therefore, the [M+H]⁺ ion would be observed at approximately m/z 118.0656. This technique is highly sensitive and provides a clear determination of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatogram would show a single peak corresponding to this compound, indicating its purity. The mass spectrum obtained from the electron ionization (EI) of the compound would display a molecular ion peak (M⁺) at m/z 117, corresponding to the molecular weight of the compound. nih.gov

Under electron ionization, the molecular ion can undergo fragmentation, providing valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl radical (–CH₃) to give a fragment at m/z 102, or cleavage of the propargyl group. The fragmentation pattern serves as a unique fingerprint for the compound.

Table 3: Predicted GC-MS Fragmentation Data for this compound

m/zProposed Fragment
117[M]⁺ (Molecular Ion)
116[M-H]⁺
90[M-HCN]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Source: Predicted fragmentation patterns based on common fragmentation of pyridine and alkyne derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise mass and elemental composition of a molecule. For this compound, the exact mass is a key identifier.

The calculated monoisotopic mass of this compound is 117.057849228 Da. nih.gov HRMS analysis of related pyridine-containing compounds has been successfully used to confirm their elemental composition by comparing the experimentally measured mass to the calculated value. mdpi.comrsc.org For instance, in the analysis of 2-(naphthalen-2-yl)-3-(phenylethynyl)pyridine, HRMS (APCI-QTOF) provided a found mass of 306.1272 for the [M+H]⁺ ion, which closely matched the calculated mass of 306.1283. mdpi.com Similarly, for 3-methyl-5-(thiophen-2-yl)pyridine, the experimental HRMS (ESI) value for the [M+H]⁺ ion was 160.0756, consistent with the calculated value of 160.0757. rsc.org These examples underscore the utility of HRMS in verifying the molecular formula of novel compounds.

Table 1: HRMS Data for this compound and Related Compounds

Compound Molecular Formula Calculated Mass (Da) Ion Type Found Mass (Da) Reference
This compound C₈H₇N 117.057849228 - - nih.gov
2-(Naphthalen-2-yl)-3-(phenylethynyl)pyridine C₂₃H₁₆N 306.1283 [M+H]⁺ 306.1272 mdpi.com
3-Methyl-5-(thiophen-2-yl)pyridine C₁₀H₁₀N 160.0757 [M+H]⁺ 160.0756 rsc.org
2-(1-Hydroxy-3-phenylprop-2-yn-1-yl)pyridine 1-oxide C₁₄H₁₁NO₂ 226.0868 [M+H]⁺ 226.0861 rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The most notable of these is the carbon-carbon triple bond (C≡C) of the alkyne group. The stretching vibration of this bond typically appears in the range of 2100-2260 cm⁻¹. For related compounds containing a propargyl group, this C≡C stretching is observed around 2100-2150 cm⁻¹. vulcanchem.com In the case of 2-(1-hydroxy-3-phenylprop-2-yn-1-yl)pyridine 1-oxide, a similar C≡C stretch was recorded at 2236 cm⁻¹. rsc.org

Other significant vibrations include those from the pyridine ring and the methyl group. The C=N and C=C stretching vibrations of the pyridine ring are anticipated to be in the 1550-1650 cm⁻¹ region. vulcanchem.com The aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would also appear in this region.

Table 2: Characteristic IR Absorptions for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Alkyne (C≡C) Stretch 2100 - 2260 vulcanchem.com
Pyridine Ring (C=C, C=N) Stretch 1550 - 1650 vulcanchem.com
Aromatic C-H Stretch 3000 - 3100 vulcanchem.com
Aliphatic C-H (Methyl) Stretch 2850 - 3000

Advanced Spectroscopic Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound. Pyridine itself exhibits absorption maxima at approximately 202 nm and 254 nm in an acidic mobile phase. sielc.comresearchgate.net The peak around 254 nm is attributed to π-π* and n-π* electronic transitions. researchgate.net The conjugation of the alkyne group with the pyridine ring in this compound is expected to influence these absorption bands, likely causing a shift to longer wavelengths (a bathochromic shift). For example, a related compound, 1-phenyl-3-(pyridine-4-yl)prop-2-yn-1-ol, displays a maximum absorption (λmax) at 247 nm. asianpubs.org Studies on other substituted pyridines have also shown absorption maxima in the 270-333 nm range. mdpi.comresearchgate.net

While a specific X-ray crystal structure for this compound was not found, analysis of related structures provides insight into the likely solid-state conformation. X-ray diffraction studies on various pyridine derivatives reveal details about bond lengths, bond angles, and intermolecular interactions. uctm.edugrafiati.comresearchgate.net For instance, the crystal structure of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, which contains a propargyl group, shows that the molecules are connected by C—H⋯π interactions. researchgate.net In other pyridine-containing crystal structures, molecules are often linked by hydrogen bonds and π–π stacking interactions, which stabilize the crystal lattice. grafiati.com It is plausible that this compound would exhibit similar packing features in its crystalline form.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of molecules like 2-(prop-1-yn-1-yl)pyridine. DFT calculations are instrumental in predicting molecular geometries, electronic structures, and reaction energetics. For analogous systems like 2-ethynylpyridine (B158538), DFT has been successfully employed to investigate its interactions with metal clusters and to understand its intrinsic electronic nature. researchgate.netrsc.org

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For 2-alkynylpyridines, DFT calculations are used to determine the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO).

In studies of related copper(I) complexes containing substituted ethynylpyridine ligands, DFT calculations using the B3LYP functional have been performed to understand the electronic properties. kaust.edu.sa These studies show that the highest occupied molecular orbital (HOMO) is often delocalized over the ethynylpyridine ligand, while the lowest unoccupied molecular orbital (LUMO) character can vary depending on the molecular system. kaust.edu.sa For instance, in certain organometallic complexes, the LUMO is delocalized over the π-conjugated system. rsc.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's electronic excitability and kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Alkynylpyridine System

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP)6-311G(d,p)-6.5-2.34.2

Note: Data presented is for the related compound 2-(5-ethynylthiophen-2-yl)pyridine (B1339205) and is for illustrative purposes to show typical computational outputs.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. For reactions involving 2-alkynylpyridines, such as cycloadditions or metal-catalyzed couplings, DFT can provide a detailed step-by-step understanding of the reaction pathway.

For example, theoretical studies on the ruthenium-catalyzed [2+2+2] cycloadditions of diynes and alkynylnitriles to form 2-alkynylpyridines have indicated that a cationic Ru-complex is crucial for the product formation. kaust.edu.sa Similarly, DFT studies on the rearrangement of 2-benzyloxypyridine derivatives have successfully elucidated the reaction mechanism and the role of substituents on the activation energy. researchgate.net These types of investigations for this compound would be invaluable in predicting its reactivity in various synthetic transformations.

Determining the most stable three-dimensional structure of a molecule is a fundamental application of computational chemistry. For this compound, conformational analysis would involve studying the rotation around the single bond connecting the pyridine (B92270) ring and the propynyl (B12738560) group. DFT calculations are used to optimize the molecular geometry to a minimum energy structure.

In computational studies of related molecules like 2-ethynylpyridine, geometry optimizations are routinely performed to obtain accurate structural parameters such as bond lengths and angles. researchgate.netresearchgate.net For instance, in a study on the reaction of 2-ethynylpyridine with triosmium clusters, the solid-state structures of the resulting products were determined by X-ray diffraction and the bonding was investigated using DFT. researchgate.netrsc.org Such calculations would provide precise data on the planarity of the pyridine ring and the linear geometry of the alkyne moiety in this compound.

Table 2: Representative Optimized Geometrical Parameters for an Alkynylpyridine Moiety

ParameterBond/AngleCalculated Value (DFT)
Bond Length (Å)C≡C~1.20
Bond Length (Å)Py-C (alkyne)~1.43
Angle (°)Py-C-C (alkyne)~178
Angle (°)C-C≡C~179

Note: These are typical values for alkynylpyridine systems and are for illustrative purposes.

Molecular Dynamics Simulations (if applicable to reactivity)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While highly applicable to large biological systems and materials science, its direct application to the reactivity of a small molecule like this compound is less common in the literature. MD simulations could, however, be employed to study its behavior in different solvent environments or its interaction with a surface or a larger molecular receptor. A detailed literature search did not yield specific studies where molecular dynamics simulations were used to investigate the reactivity of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties using statistical models. These models can then be used to predict the properties of new, unsynthesized compounds.

A key aspect of QSPR is the use of calculated molecular descriptors to predict reactivity. Frontier molecular orbitals (HOMO and LUMO) are fundamental reactivity descriptors. The energy and symmetry of the HOMO are related to the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons.

For this compound, QSPR models could be developed to predict its reactivity in specific reactions based on descriptors calculated from its electronic structure. These descriptors could include HOMO and LUMO energies, the HOMO-LUMO gap, electrostatic potential, and various other electronic and steric parameters. While the development of a specific QSPR model for this compound has not been reported, the principles of using DFT-calculated descriptors are well-established in the field of computational chemistry.

Analysis of Hyperconjugative Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions within a molecular system. taylorandfrancis.com It examines the delocalization of electron density from filled Lewis-type (donor) orbitals, such as bonding (σ) or lone pair (n) orbitals, to empty non-Lewis-type (acceptor) orbitals, typically antibonding (σ* or π*) orbitals. taylorandfrancis.comwikipedia.org This delocalization, known as hyperconjugation, results in a stabilizing energy, E(2), which quantifies the strength of the interaction. taylorandfrancis.com

σ → π Interactions:* Electron density from the σ-bonds of the propynyl group (e.g., C-H and C-C bonds) can be donated into the antibonding π* orbitals of the pyridine ring. This type of interaction is known to stabilize alkyl-substituted π-systems. wikipedia.org

π → π Interactions:* Conjugation between the π-system of the alkyne bond (C≡C) and the π-system of the aromatic pyridine ring would lead to significant electron delocalization and stabilization.

n → σ Interactions (Negative Hyperconjugation):* The lone pair (n) of the pyridine nitrogen atom can interact with adjacent antibonding σ* orbitals. wikipedia.org For instance, an interaction between the nitrogen lone pair and the σ*(C-C) orbital of the attached alkynyl group is plausible. In related pyridine derivatives, interactions between the nitrogen lone pair and neighboring antibonding orbitals have been shown to be significant stabilizing factors. taylorandfrancis.com

Intra-ring Interactions: Within the pyridine ring itself, strong hyperconjugative interactions exist, such as the delocalization of electron density from C-C σ-bonds to C-C π* anti-bonding orbitals, which are fundamental to its aromatic stability. mdpi.com

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a quantitative measure of their importance. taylorandfrancis.com In similar heterocyclic systems, these stabilization energies can range from minor (less than 1 kcal/mol) to substantial (over 5 kcal/mol), depending on the orbital overlap. taylorandfrancis.commdpi.com While specific E(2) values for this compound require a dedicated computational study, the principles of NBO analysis predict that these hyperconjugative effects play a crucial role in defining the molecule's bond lengths, stability, and reactivity. wikipedia.orgnih.gov

Molecular Docking and Ligand-Target Interactions (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for exploring potential biological targets and understanding structure-activity relationships.

Exploration of Binding Affinities with Biological Targets

Derivatives of this compound have been investigated as ligands for various biological targets. Molecular docking studies help elucidate the binding modes and affinities of these compounds.

A notable example involves a series of polyfunctionalized pyridines, structurally related to this compound, designed as ligands for sigma receptors (σRs), which are implicated in neurological disorders. mdpi.comcsic.es One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the study), demonstrated very high affinity for the human σ1 receptor (hσ1R) with a Kᵢ value of 1.45 nM. mdpi.comcsic.es This affinity is comparable to standard reference ligands. mdpi.com Molecular modeling of this compound was in good agreement with the experimental results, highlighting the predictive power of computational approaches. mdpi.comcsic.es

In another study, alkyne derivatives bearing an imidazo[1,2-a]pyridine (B132010) moiety, which is a fused pyridine ring system, were synthesized and evaluated as anti-breast cancer agents. jmchemsci.com Molecular docking was used to examine their binding affinities against the Breast Cancer Gene 1 (BRCA1) protein. jmchemsci.com Similarly, mixed heterocyclic derivatives containing pyridine, 1,3,4-oxadiazole, and a triazole formed from a propargyl group were docked against the sterol 14α-demethylase (CYP51) enzyme from Candida albicans. impactfactor.org The results showed a good correlation between the predicted binding fitness and the experimentally observed antifungal activity. impactfactor.org

Related Compound Structure/ClassBiological TargetBinding Affinity MetricReported ValueSource
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman Sigma-1 Receptor (hσ₁R)Kᵢ1.45 ± 0.43 nM mdpi.com
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman Sigma-1 Receptor (hσ₁R)Kᵢ3.06 ± 0.49 nM mdpi.com
Pyridine-1,3,4-oxadiazole-triazole hybridSterol 14α-demethylase (CYP51)Docking Fitness Score (PLP)80.87 impactfactor.org
Pyridine-pyrazole-pyran hybridCyclooxygenase-2 (COX-2)Gene Expression (2−ΔΔct)25.8 mdpi.com
Imidazo[1,2-a]pyridine-alkyne derivativeBreast Cancer Gene 1 (BRCA1)Docking ScoreNot specified jmchemsci.com

Rational Design Principles Based on Computational Insights

Rational drug design utilizes computational studies to guide the development of new, more effective therapeutic agents. drugtargetreview.com This process often begins with a lead compound, and computational insights into its binding interactions are used to suggest structural modifications to enhance its biological activity. drugtargetreview.comfrontiersin.org

The study of pyridine derivatives as sigma receptor ligands provides a clear example of these principles in action. mdpi.comcsic.es Computational modeling informed the design of these molecules. For instance, the introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent significantly increased the binding affinity for the σ1R in one case (from a Kᵢ of 7.57 nM to 1.45 nM). mdpi.com This suggests that the computational model correctly identified a pocket or interaction that could be favorably exploited by the addition of the methyl group. Conversely, in another analogue, the same modification led to a decrease in affinity, demonstrating the nuanced and context-dependent nature of structure-activity relationships that computational models can help to navigate. mdpi.com

Further rational design principles derived from these studies include:

Optimizing Linker Length: The length of the alkyl chain connecting the N-Bn-piperidine motif to the pyridine core was found to be a critical determinant of binding affinity. mdpi.comcsic.es Computational docking can simulate how different linker lengths affect the ligand's ability to adopt an optimal conformation within the binding site.

Structure-Based Pharmacophore Models: When the 3D structure of a target protein is known, a pharmacophore model can be developed based on the key interaction sites within the binding pocket. frontiersin.org This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) a ligand must possess to bind effectively. New molecules can then be designed to fit this pharmacophoric template.

Controlling Polypharmacology: Computational methods can predict not only the primary target of a compound but also its potential off-targets. frontiersin.org This allows for the rational design of multi-target ligands with a desired polypharmacological profile or, conversely, the design of highly selective ligands to minimize side effects. frontiersin.org

These examples show that by combining synthesis with computational tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship), researchers can move beyond trial-and-error and systematically optimize lead compounds, making the drug design process considerably more efficient. drugtargetreview.com

Applications As Advanced Organic Synthons and Building Blocks

Precursors for Complex Heterocyclic Architectures

The rigid framework and reactive triple bond of 2-(Prop-1-yn-1-yl)pyridine make it an ideal starting point for the synthesis of intricate heterocyclic structures. The pyridine (B92270) nitrogen and the propynyl (B12738560) group can act in concert or sequentially to direct the formation of fused ring systems with significant biological and material science applications.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Ring Systems

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its synthesis is a topic of intense research. While many synthetic routes commence with 2-aminopyridine (B139424) derivatives, propynyl-substituted pyridines serve as key precursors for advanced analogues.

A practical two-step synthesis highlights the utility of a related isomer, N-(prop-2-yn-1-yl)pyridin-2-amine, in constructing the imidazo[1,2-a]pyridine core. This process involves the transition metal-catalyzed or N-iodosuccinimide (NIS)-mediated heterocyclization of the N-propargyl aminopyridine intermediate. This strategy underscores how the propargyl unit is crucial for the cyclization step that forms the fused imidazole (B134444) ring.

For this compound to be used in a similar fashion, it would first need to be converted into a suitable intermediate, such as a 2-amino-N-propargylpyridine derivative. The initial synthesis of the this compound core itself is often achieved via a Sonogashira coupling reaction between a 2-halopyridine and propyne (B1212725), demonstrating the modularity of this building block's preparation.

Table 1: Key Reactions in the Synthesis of Imidazo[1,2-a]pyridines from Propynyl Precursors
Reaction StepPrecursor TypeKey Reagents/ConditionsProductSignificance
Sonogashira Coupling2-Halopyridine, PropynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N)This compoundModular synthesis of the core building block.
HeterocyclizationN-(prop-2-yn-1-yl)pyridin-2-amineTransition metals (CuCl₂, Pd(OAc)₂) or NISImidazo[1,2-a]pyridine ring systemDemonstrates the utility of the propargyl group in forming the fused imidazole ring.
Groebke–Blackburn–Bienaymé Reaction (GBBR)2-Aminopyridine, Aldehyde, IsocyanideVarious catalysts (e.g., Sc(OTf)₃)Substituted Imidazo[1,2-a]pyridinesA multicomponent approach to rapidly build complexity on the imidazo[1,2-a]pyridine scaffold.

Construction of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine ring system, an isomer of purine, is another critical scaffold in medicinal chemistry. Synthetic strategies typically rely on the condensation of 2,3-diaminopyridines with various carbonyl compounds. While this compound is not a direct precursor in these condensation reactions, the introduction of a propargyl group onto the imidazo[4,5-b]pyridine core is a documented strategy for creating functional handles for further diversification.

For instance, N-alkylation of pre-formed imidazo[4,5-b]pyridine derivatives with propargyl bromide provides a direct route to compounds bearing the terminal alkyne. This highlights the value of the propynyl group as a key substituent for subsequent chemical modifications, such as click chemistry or coupling reactions, thereby expanding the chemical space around this important scaffold. The synthesis of these derivatives showcases the strategic incorporation of the propynyl moiety to enable further functionalization.

Formation of Fused Pyridine Compounds

The reactivity of the alkyne in this compound makes it an excellent substrate for reactions that construct additional fused rings. One powerful strategy involves a platinum-catalyzed diboration of the alkyne followed by a 6π-electrocyclization. This sequence transforms the linear propynyl side chain into a new six-membered ring fused to the original pyridine core.

This diboration-electrocyclization methodology has been successfully applied to precursors containing a propynyl group to generate fused pyridine boronic ester building blocks. These products are themselves highly valuable synthons, ready for subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce further diversity. This transformation exemplifies how the simple alkyne of this compound can be elaborated into complex, polycyclic aromatic systems, which are of great interest in materials science and medicinal chemistry.

Modules for Chemical Library Synthesis

The concept of modular synthesis, where complex molecules are assembled from a set of versatile building blocks, is central to modern drug discovery. This compound is an exemplary module for this purpose, enabling the systematic and efficient generation of compound libraries for biological screening.

Automated Library Generation for High Throughput Screening

High-throughput screening (HTS) requires access to large and diverse collections of chemical compounds. Automated synthesis platforms are essential for producing these libraries efficiently. Building blocks like this compound are ideal for such automated workflows due to their predictable reactivity and the ability to introduce multiple points of diversity.

A notable example is the use of propynyl-containing building blocks in a multi-step sequence involving diboration, electrocyclization, and subsequent Suzuki coupling reactions performed in a parallel synthesis format. This approach allows for the rapid generation of a library of biaryl or ether-linked fused pyridine compounds. The entire process is amenable to automation, from reagent handling to purification, enabling the creation of hundreds of distinct compounds for screening.

Table 2: Automated Synthesis Workflow for Fused Pyridine Library Generation
StageProcessKey Reagents/TechnologyOutcome
1. Core FormationDiboration/ElectrocyclizationPropynyl-pyridine precursor, Pt catalyst, B₂Pin₂Fused pyridine boronic ester building block.
2. DiversificationParallel Suzuki CouplingArray of aryl bromides, Pd catalyst, automated liquid handlerLibrary of diverse biaryl fused pyridines.
3. Analysis & ScreeningHigh-Throughput AnalysisLC-MS for purification/characterization, automated biological assaysStructure-activity relationship (SAR) data.

Diversification Strategies Using the Propynyl Pyridine Core

The terminal alkyne of this compound is a gateway to a vast chemical space through a variety of powerful chemical transformations. This functional group allows for late-stage diversification, where a common core structure is modified in the final steps of a synthesis to produce a wide range of analogues.

One of the most powerful diversification tools is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne of the propynyl pyridine core reacts efficiently and selectively with a wide array of organic azides to form stable 1,2,3-triazole rings. This reaction is highly robust and can be performed in a high-throughput format, allowing for the rapid attachment of different molecular fragments to the pyridine scaffold. This strategy has been used to link imidazo[1,2-a]pyridine cores to other heterocyclic systems, creating complex bis-heterocyclic compounds with potential biological activity.

Another key diversification strategy is the Sonogashira cross-coupling reaction. While this reaction can be used to synthesize the this compound building block itself, the reactivity can also be employed for diversification. By coupling a 2-ethynylpyridine (B158538) (derived from the parent compound) with various aryl or heteroaryl halides, a library of substituted alkynes can be generated, introducing diversity directly at the terminus of the side chain.

Intermediates in the Design of Novel Chemical Entities

The pyridine ring, a common scaffold in pharmaceuticals, coupled with the reactive alkyne functionality of this compound, allows for its extensive use as a synthon in the development of new therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the propynyl group offers a site for various chemical transformations, including coupling reactions, cycloadditions, and reductions. This versatility enables medicinal chemists to systematically modify the core structure to optimize interactions with biological targets.

Exploration in Medicinal Chemistry Research

In medicinal chemistry, the this compound scaffold is a key component in the construction of molecules aimed at treating a variety of disorders, particularly those affecting the central nervous system. The combination of the pyridine and propynyl moieties has been explored for its ability to interact with multiple biological targets, leading to the development of multi-target ligands. This approach is particularly relevant in complex diseases where modulating a single target may not be sufficient. The structural rigidity and electronic properties of the propynyl group can contribute to precise ligand-receptor interactions, enhancing both affinity and selectivity.

Building Blocks for Sigma Receptor Ligands

Derivatives of this compound have been investigated as potent ligands for sigma receptors (σRs), which are implicated in a range of neurological disorders. Research has shown that incorporating the propynylpyridine moiety into more complex structures can lead to high-affinity ligands for the σ1 receptor subtype. For instance, a series of polyfunctionalized pyridines derived from a related precursor, 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, have demonstrated significant binding affinity for the human σ1 receptor (hσ1R). researchgate.netnih.gov

One notable derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the hσ1R with a Ki value of 1.45 nM. researchgate.netnih.gov The introduction of a methyl group on the propargylamino substituent was found to significantly increase the affinity for the σ1 receptor in certain derivatives. nih.gov

Table 1: Binding Affinities of this compound Derivatives for Sigma Receptors

Compound Linker Length (n) R1 R2 Ki (hσ1R) [nM] Ki (σ2R) [nM] Selectivity (σ2R/σ1R)
2 2 H H 7.57 ± 0.59 1580 ± 200 209
3 3 H H 3.32 ± 0.38 1140 ± 110 343
4 4 H H 3.20 ± 0.30 1850 ± 190 578
5 2 H Me 1.45 ± 0.43 420 ± 30 290
6 3 H Me 3.00 ± 0.20 1010 ± 110 337
7 4 H Me 3.10 ± 0.30 1260 ± 130 406
8 2 Ph H 14.9 ± 1.1 1480 ± 160 99
9 3 Ph H 7.45 ± 0.61 1090 ± 120 146
10 4 Ph H 11.2 ± 1.2 1650 ± 170 147
11 2 Ph Me 19.3 ± 1.5 1860 ± 210 96
12 3 Ph Me 10.9 ± 0.9 1230 ± 130 113

Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives. researchgate.netnih.gov

Scaffolds for Cholinesterase Inhibitors

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. The this compound framework has been utilized in the design of potent cholinesterase inhibitors. The same series of derivatives that showed high affinity for sigma receptors also demonstrated significant inhibitory activity against both AChE and BuChE. researchgate.netnih.gov

Specifically, compound 5 was identified as a potent inhibitor of AChE with an IC50 value of 13 nM, and it also inhibited BuChE with an IC50 of 3.1 µM. researchgate.netnih.gov This dual activity highlights the potential of this scaffold in developing multi-target drugs for neurodegenerative diseases.

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound AChE IC50 [nM] BuChE IC50 [nM]
4 1.1 ± 0.1 530 ± 40
5 13 ± 1 3100 ± 200
7 1.7 ± 0.2 840 ± 70
10 1.4 ± 0.1 790 ± 60

Data represents a selection of compounds from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives. researchgate.netnih.gov

Applications in Neuroprotective Agent Development

The development of neuroprotective agents is a critical area of research aimed at slowing or preventing the progression of neurodegenerative diseases. The propargylamino moiety, which can be derived from this compound, is a known pharmacophore in neuroprotective drug design. This functional group is present in several compounds with demonstrated neuroprotective effects. The combination of a pyridine ring with this moiety in more complex structures is being explored for its potential to confer neuroprotection through various mechanisms, including the inhibition of enzymes involved in neurodegeneration and the modulation of receptors that play a role in neuronal survival. The dual activity of derivatives as both sigma receptor ligands and cholinesterase inhibitors suggests a potential for synergistic neuroprotective effects. nih.gov

Utility in Monoamine Oxidase (MAO) Inhibition Studies

The N-(prop-2-yn-1-yl)amino group, a key feature of derivatives synthesized from this compound precursors, is associated with the inhibition of monoamine oxidase (MAO) A and B. nih.gov MAO inhibitors are used in the treatment of Parkinson's disease and depression. Research into derivatives of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles has shown that these compounds can exhibit inhibitory activity against MAO-A. For example, compound 7 from the previously mentioned series was found to selectively inhibit MAO-A with an IC50 value of 3950 nM. researchgate.netnih.gov This indicates that the this compound scaffold can be a valuable starting point for the development of novel MAO inhibitors.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The prevailing methods for synthesizing 2-(prop-1-yn-1-yl)pyridine, such as the Sonogashira coupling, often rely on transition metal catalysts like palladium and copper. researchgate.net While effective, these methods can present challenges related to catalyst cost, removal of metal residues from the final product, and the use of hazardous reagents and solvents. Future research will undoubtedly focus on developing more efficient and sustainable synthetic pathways.

Key areas of focus will include:

Green Chemistry Approaches: The adoption of green chemistry principles will be crucial. This includes the use of less toxic and more environmentally benign solvents, the development of catalyst systems that can operate in water or other green solvents, and the design of processes that minimize waste generation. dntb.gov.ua Microwave-assisted synthesis, for instance, has shown promise in accelerating reactions and improving yields in a more energy-efficient manner. researchgate.net

Catalyst Optimization: Efforts will be directed towards creating more robust and recyclable catalysts. This could involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing costs and environmental impact. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. numberanalytics.comnih.govorganic-chemistry.orgbeilstein-journals.org Implementing flow processes for the synthesis of this compound could lead to more efficient and cost-effective production. numberanalytics.comnih.govorganic-chemistry.orgbeilstein-journals.org

A comparative look at traditional versus emerging synthetic methodologies is presented below:

FeatureTraditional Batch SynthesisEmerging Sustainable Methods
Catalyst Homogeneous (e.g., Pd/Cu complexes)Heterogeneous, recyclable catalysts
Solvents Often organic and potentially hazardousWater, green solvents
Energy Input Conventional heatingMicrowave irradiation, flow heating
Process Batch-wise, potential for scalability issuesContinuous flow, enhanced scalability and control
Waste Can generate significant wasteMinimized waste generation

Exploration of Novel Catalytic Transformations

The triple bond in this compound is a gateway to a vast array of chemical transformations. researchgate.net While its use in cycloaddition and annulation reactions is established, there remains significant potential to uncover novel catalytic transformations.

Future research directions include:

[2+2+2] Cycloadditions: Ruthenium-catalyzed [2+2+2] cycloaddition reactions involving 2-alkynylpyridines and other alkynes or nitriles have been shown to be a powerful tool for constructing substituted pyridine (B92270) and benzene (B151609) rings. researchgate.netnih.gov Further exploration of this methodology with diverse substrates could lead to the synthesis of novel and complex polycyclic aromatic compounds.

Carbometalation and Hydrometalation: The addition of organometallic reagents or metal hydrides across the alkyne can generate new organometallic species that can be trapped with various electrophiles, leading to a wide range of functionalized products. uni-muenchen.de

Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound could enable the enantioselective synthesis of valuable chiral molecules. numberanalytics.com

Domino and Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially can significantly improve synthetic efficiency. thieme-connect.com For example, a cascade reaction involving 2-alkynylpyridines has been used to synthesize 2-(pyrazol-3-yl)pyridines. uniovi.es

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.netunimi.itntu.edu.sg

Applications in the context of this compound include:

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving this compound, helping to rationalize observed regioselectivities and stereoselectivities. researchgate.net For instance, DFT studies have been used to understand the regioselectivity of Larock's indole (B1671886) annulation with 2-alkynylpyridines. researchgate.net

Catalyst Design: Computational modeling can aid in the rational design of new and improved catalysts by predicting their activity and selectivity. This can accelerate the discovery of catalysts for novel transformations.

Predicting Reaction Outcomes: By simulating reaction pathways, computational models can help predict the feasibility and outcome of new reactions, guiding experimental efforts and reducing the need for extensive trial-and-error experimentation.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating activation energies, predicting regioselectivity. researchgate.netunimi.it
Molecular Docking Simulating interactions with biological targets to predict potential bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Developing models to correlate chemical structure with biological activity or physical properties.

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. whiterose.ac.uk

The integration of this compound into these platforms offers several advantages:

High-Throughput Synthesis: Automated systems can perform numerous reactions in parallel, enabling the rapid generation of libraries of compounds derived from this compound for screening purposes. whiterose.ac.uk

Standardization and Reproducibility: Automation ensures precise control over reaction parameters, leading to highly reproducible results.

Accelerated Discovery: By combining automated synthesis with high-throughput screening, the discovery of new molecules with desired properties can be significantly accelerated. The use of flow chemistry is particularly amenable to automation. numberanalytics.combeilstein-journals.org

Discovery of New Applications as Chemical Probes and Functional Materials

The unique structural features of this compound make it an attractive candidate for applications beyond its role as a synthetic intermediate.

Potential future applications include:

Chemical Probes: The alkyne group can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. rsc.org These probes can be used for bioorthogonal labeling and imaging of biomolecules.

Functional Materials: The rigid, planar structure that can be derived from this compound makes it a promising building block for functional materials. researchgate.net These could include organic light-emitting diodes (OLEDs), sensors, and porous materials for gas storage or catalysis. The pyridine nitrogen also provides a coordination site for creating metal-organic frameworks (MOFs).

Ligands in Coordination Chemistry: The pyridyl nitrogen and the alkyne can act as a bidentate ligand, coordinating to metal centers to form complexes with interesting catalytic or photophysical properties. acs.org

Q & A

Q. What are the critical safety protocols for handling 2-(Prop-1-yn-1-yl)pyridine in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to GHS hazard classifications, including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory risks (H335). Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid dust formation; store in airtight containers under inert gas. In case of exposure, follow first-aid measures: rinse eyes with water for ≥15 minutes, wash skin with soap, and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling between 2-bromopyridine and terminal alkynes under palladium catalysis. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>99% purity criteria). Yield improvements (70–85%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm pyridine ring substitution patterns and alkyne proton signals (δ ~2.5–3.5 ppm). Infrared (IR) spectroscopy identifies C≡C stretches (~2100–2260 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For structural ambiguities, X-ray crystallography with SHELXL refinement resolves bond lengths and angles .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve structural ambiguities in this compound crystals?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data by adjusting anisotropic displacement parameters and resolving twinning. For low-quality data, apply restraints to bond distances (C≡C: ~1.20 Å, C–N: ~1.34 Å). Use the TWIN and BASF commands for twinned structures. Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON analysis .

Q. What strategies mitigate reactivity challenges during functionalization of this compound?

  • Methodological Answer : The alkyne moiety’s electron-withdrawing nature complicates nucleophilic additions. Employ transition-metal catalysts (e.g., Au(I)/Ag(I)) to stabilize intermediates. For regioselective cycloadditions, use Cu(I)-catalyzed azide-alkyne click chemistry. Monitor reaction progress via TLC to prevent over-functionalization. Computational modeling (DFT) predicts reactive sites and guides substituent placement .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

  • Methodological Answer : The pyridine ring acts as a hydrogen-bond acceptor, while the alkyne enables covalent binding via Michael addition. For kinase inhibition assays, use fluorescence polarization (FP) to measure IC50_{50} values. Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets. Validate selectivity via off-target screening against related enzymes (e.g., PDB: 3QKK) .

Q. What environmental precautions are necessary when disposing of this compound waste?

  • Methodological Answer : Classify waste as hazardous (UN3077). Neutralize acidic/basic residues before disposal. Incinerate in EPA-approved facilities with scrubbers to capture NOx_x and CO emissions. Avoid aqueous discharge; collect organic waste in halogen-resistant containers. Follow OSHA 29 CFR 1910.1200 guidelines for labeling and documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.